molecular formula C13H22FNO4 B8191835 1-O-tert-butyl 3-O-ethyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-ethyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate

Cat. No.: B8191835
M. Wt: 275.32 g/mol
InChI Key: XNYADNWONFVCIM-UWVGGRQHSA-N
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Description

1-O-tert-butyl 3-O-ethyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate: is a chemical compound with the molecular formula C13H22FNO4 and a molecular weight of 275.32 g/mol . This compound is characterized by the presence of a fluorine atom on the piperidine ring and two ester groups, one being a tert-butyl ester and the other an ethyl ester. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 3-O-ethyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The carboxylic acid groups are esterified using tert-butyl alcohol and ethyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of novel catalysts and reagents.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-ethyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The ester groups facilitate its transport across biological membranes, allowing it to reach its target sites effectively. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • trans-5-Fluoro-piperidine-1,3-dicarboxylic acid 1-methyl ester 3-ethyl ester
  • trans-5-Fluoro-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester
  • trans-5-Fluoro-piperidine-1,3-dicarboxylic acid 1-ethyl ester 3-tert-butyl ester

Comparison:

  • Uniqueness: The presence of both tert-butyl and ethyl ester groups in 1-O-tert-butyl 3-O-ethyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate provides it with unique steric and electronic properties, distinguishing it from similar compounds.
  • Chemical Properties: The specific arrangement of functional groups affects its reactivity and interactions with other molecules.
  • Applications: While similar compounds may share some applications, the unique properties of this compound make it particularly valuable in certain research and industrial contexts.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-5-18-11(16)9-6-10(14)8-15(7-9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYADNWONFVCIM-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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